diazanium;selenate

Vue d'ensemble

Description

diazanium;selenate is a chemical compound formed by the reaction of ammonium hydroxide with selenic acid. This compound is commonly used in various fields of research, including medical, environmental, and industrial research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

diazanium;selenate can be synthesized by reacting selenic acid with ammonium hydroxide. The reaction typically involves mixing aqueous solutions of selenic acid and ammonium hydroxide under controlled conditions to form the desired salt.

Industrial Production Methods

Industrial production of selenic acid, ammonium salt (1:2) follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The resulting compound is then purified and dried for use in various applications.

Analyse Des Réactions Chimiques

Types of Reactions

diazanium;selenate undergoes several types of chemical reactions, including:

Oxidation: Selenic acid is a strong oxidizing agent and can oxidize various substrates.

Reduction: It can be reduced to selenous acid under certain conditions.

Substitution: It can participate in substitution reactions where the ammonium ion is replaced by other cations.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as sulfur dioxide or hydrogen can be used to reduce selenic acid to selenous acid.

Substitution: Various metal salts can be used to replace the ammonium ion in selenic acid, ammonium salt (1:2).

Major Products Formed

Oxidation: The major product is typically the oxidized form of the substrate.

Reduction: The major product is selenous acid.

Substitution: The major products are the corresponding metal selenates.

Applications De Recherche Scientifique

Biological Studies

Diazanium;selenate has been utilized in biological research to investigate selenium metabolism and its role in living organisms. It is particularly relevant in studies focusing on the biochemical pathways involving selenium, which is an essential trace element for many organisms. Research has shown that selenium can influence various metabolic processes, including antioxidant defense mechanisms and thyroid hormone metabolism .

Environmental Science

The compound is also studied for its environmental implications, especially in the context of selenium remediation. Research indicates that certain bacteria can reduce selenate to less toxic forms of selenium, which can be crucial for bioremediation efforts in contaminated environments. For instance, studies have demonstrated the simultaneous reduction of nitrate and selenate by specific bacterial strains, highlighting the potential for using this compound in ecological restoration projects .

Potential Cancer Treatment

Recent investigations have explored the antitumor properties of this compound. Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further research into therapeutic applications. The mechanism of action appears to involve the induction of oxidative stress in cancer cells, leading to apoptosis.

Nutritional Supplementation

Given selenium's role as an essential nutrient, this compound is being researched as a dietary supplement to address selenium deficiencies in populations at risk. Its bioavailability and effectiveness as a supplement are areas of ongoing study, with some evidence suggesting that it can enhance immune function and reduce the risk of certain diseases .

Case Studies

Mécanisme D'action

The mechanism of action of selenic acid, ammonium salt (1:2) involves its strong oxidizing properties. It can oxidize various substrates by accepting electrons and being reduced to selenous acid in the process . This compound can also interact with biological molecules, influencing oxidative stress and antioxidant defense mechanisms .

Comparaison Avec Des Composés Similaires

Similar Compounds

Selenious acid: Another selenium-containing compound with similar oxidizing properties but less potent than selenic acid.

Sodium selenate: A salt of selenic acid used in similar applications but with different solubility and reactivity properties.

Sulfuric acid: A strong acid with similar oxidizing properties but different chemical composition and reactivity.

Uniqueness

diazanium;selenate is unique due to its specific combination of ammonium and selenic acid, providing distinct solubility and reactivity characteristics. Its strong oxidizing properties make it valuable in various chemical and industrial processes .

Activité Biologique

Diazanium selenate, a compound comprising selenium, has garnered attention due to its potential biological activities. Selenium, an essential trace element, plays a critical role in various biological processes, including antioxidant defense, immune function, and cellular metabolism. This article explores the biological activity of diazanium selenate, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

Diazanium selenate can be synthesized through various methods, including chemical reduction and biosynthesis using microorganisms or plant extracts. For instance, selenium nanoparticles (SeNPs) can be produced via the reduction of sodium selenite using biological materials. This method is environmentally friendly and yields nanoparticles with high stability and biological activity .

Table 1: Comparison of Synthesis Methods for SeNPs

| Method | Advantages | Disadvantages |

|---|---|---|

| Chemical Reduction | High purity, controlled conditions | Potential toxicity |

| Biosynthesis | Eco-friendly, low-cost | Variability in yield |

Mechanisms of Biological Activity

The biological activity of diazanium selenate is primarily attributed to its antioxidant properties and its role in modulating immune responses. Selenium compounds have been shown to enhance the activity of antioxidant enzymes such as glutathione peroxidase, which protects cells from oxidative damage .

Antioxidant Activity:

Research indicates that selenized compounds can significantly improve antioxidant capacity. For example, selenized polysaccharides derived from mulberry leaves exhibited enhanced antioxidant activity comparable to that of vitamin C .

Antibacterial Properties:

Diazanium selenate also demonstrates antibacterial effects. Studies have shown that SeNPs synthesized from various sources effectively inhibit the growth of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these bacteria was found to be around 50 ppm .

Case Studies

Several studies highlight the biological effects of diazanium selenate and related selenium compounds.

-

Antioxidant Effects in Animal Models:

A study involving selenized Morchella protein hydrolysates showed significant cell protection and enhanced safety profiles in animal models. The selenium content reached 59.0 mg/g, demonstrating effective antioxidant activity . -

Immunomodulatory Effects:

Research on selenized codonopsis pilosula polysaccharides revealed their ability to promote spleen cell proliferation and enhance immune factor secretion in mice. This suggests potential applications as immune enhancers . -

Neuroprotective Effects:

Selenoflavanone, a selenium-modified flavonoid, exhibited neuroprotective properties in mice subjected to transient cerebral ischemia. The total infarct volume was significantly reduced compared to controls .

Propriétés

IUPAC Name |

diazanium;selenate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3N.H2O4Se/c;;1-5(2,3)4/h2*1H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBIBSMMVRNDSNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

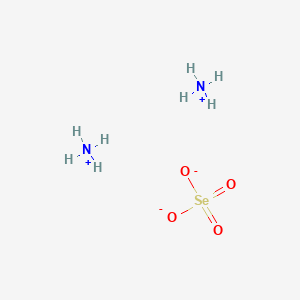

[NH4+].[NH4+].[O-][Se](=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8N2O4Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7783-08-6 (Parent) | |

| Record name | Ammonium selenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40889578 | |

| Record name | Selenic acid, ammonium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40889578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7783-21-3 | |

| Record name | Ammonium selenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenic acid, ammonium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Selenic acid, ammonium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40889578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium selenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM SELENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02E09D6S55 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.